molecular formula C13H7BrCl2O2 B2788180 4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde CAS No. 1153550-29-8

4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde

Cat. No.: B2788180
CAS No.: 1153550-29-8
M. Wt: 346
InChI Key: XFJMPQFPVTUAPD-UHFFFAOYSA-N
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Description

4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H7BrCl2O2. This compound is characterized by the presence of a bromine atom, two chlorine atoms, and a benzaldehyde group attached to a phenoxy ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with 3,5-dichlorophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

    Oxidation: Formation of 4-Bromo-2-(3,5-dichlorophenoxy)benzoic acid.

    Reduction: Formation of 4-Bromo-2-(3,5-dichlorophenoxy)benzyl alcohol.

Scientific Research Applications

4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: As a potential intermediate in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include the modulation of enzyme activity or the alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3,5-dichlorobenzaldehyde
  • 3-(3,5-Dichlorophenoxy)benzaldehyde
  • 4-Bromo-2,3-dichlorobenzaldehyde

Uniqueness

4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-bromo-2-(3,5-dichlorophenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2O2/c14-9-2-1-8(7-17)13(3-9)18-12-5-10(15)4-11(16)6-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJMPQFPVTUAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC2=CC(=CC(=C2)Cl)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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